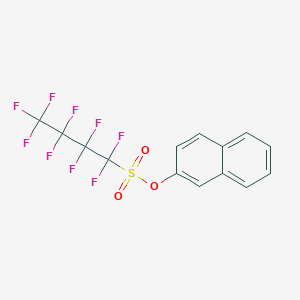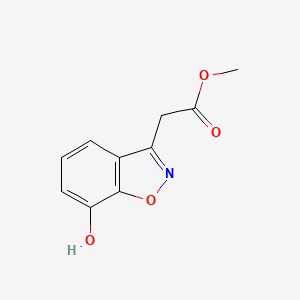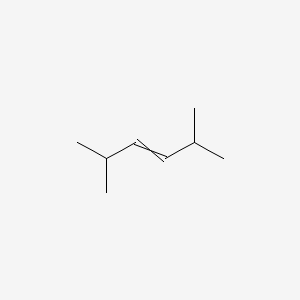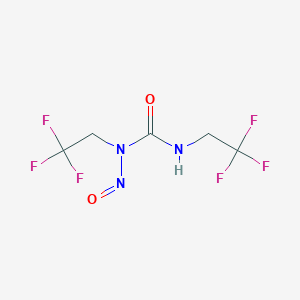
1-Nitroso-1,3-bis(2,2,2-trifluoroethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitroso-1,3-bis(2,2,2-trifluoroethyl)urea is a chemical compound with the molecular formula C₅H₆F₆N₂O₂ It is known for its unique structure, which includes nitroso and trifluoroethyl groups
Méthodes De Préparation
The synthesis of 1-Nitroso-1,3-bis(2,2,2-trifluoroethyl)urea typically involves the reaction of 1,3-bis(2,2,2-trifluoroethyl)urea with nitrosating agents. One common method includes the use of sodium nitrite (NaNO₂) in an acidic medium. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the nitroso compound.
Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis usually involves the following steps:
- Dissolving 1,3-bis(2,2,2-trifluoroethyl)urea in a suitable solvent such as dichloromethane.
- Adding sodium nitrite to the solution.
- Acidifying the mixture with hydrochloric acid to initiate the nitrosation reaction.
- Isolating the product through filtration and purification techniques such as recrystallization.
Analyse Des Réactions Chimiques
1-Nitroso-1,3-bis(2,2,2-trifluoroethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds under specific conditions.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The trifluoroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium methoxide (NaOCH₃) for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Nitroso-1,3-bis(2,2,2-trifluoroethyl)urea has several scientific research applications:
Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving nitroso compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, particularly in the development of drugs that target specific molecular pathways.
Industry: Its unique chemical properties make it valuable in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Nitroso-1,3-bis(2,2,2-trifluoroethyl)urea involves its ability to donate nitroso groups to other molecules. This can lead to the formation of nitrosamines, which are known to interact with various biological targets. The compound can also undergo metabolic activation, leading to the generation of reactive intermediates that can modify proteins and nucleic acids. These interactions are crucial in understanding its potential therapeutic and toxicological effects.
Comparaison Avec Des Composés Similaires
1-Nitroso-1,3-bis(2,2,2-trifluoroethyl)urea can be compared with other nitroso compounds such as:
N-Nitrosodimethylamine (NDMA): Known for its carcinogenic properties, NDMA is structurally simpler but shares the nitroso functional group.
N-Nitrosodiethylamine (NDEA): Similar to NDMA, NDEA is another nitrosamine with carcinogenic potential.
1,3-Bis(2,2,2-trifluoroethyl)urea: The parent compound of this compound, it lacks the nitroso group but shares the trifluoroethyl moieties.
Propriétés
Numéro CAS |
13908-99-1 |
|---|---|
Formule moléculaire |
C5H5F6N3O2 |
Poids moléculaire |
253.10 g/mol |
Nom IUPAC |
1-nitroso-1,3-bis(2,2,2-trifluoroethyl)urea |
InChI |
InChI=1S/C5H5F6N3O2/c6-4(7,8)1-12-3(15)14(13-16)2-5(9,10)11/h1-2H2,(H,12,15) |
Clé InChI |
FEZFRMCEKOVSHU-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)F)NC(=O)N(CC(F)(F)F)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


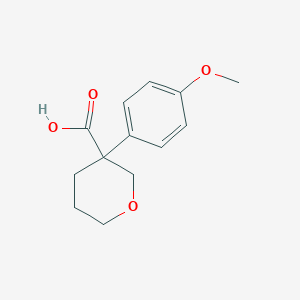


![6-((4-Isopropylphenyl)thio)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14006151.png)
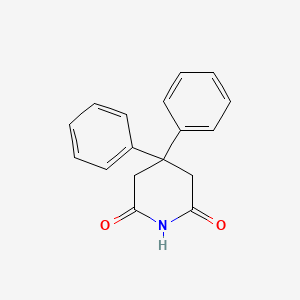
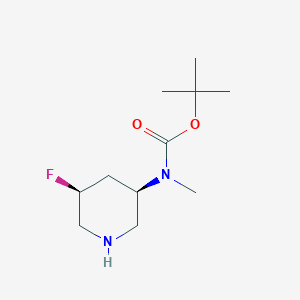
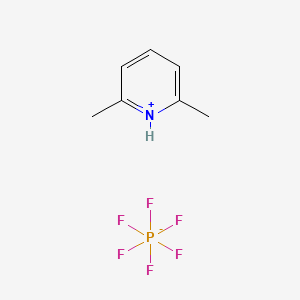
![4(3H)-Pyrimidinone,2-amino-6-[(3-chloro-4-methylphenyl)amino]-5-nitroso-](/img/structure/B14006186.png)
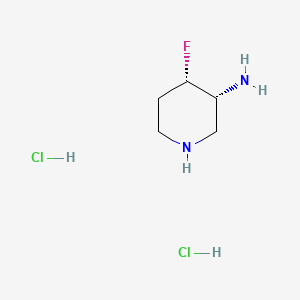
![(NZ)-N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14006205.png)

